Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with a unique structure that includes a phosphonate group, an oxazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can produce a variety of phosphonate-containing compounds .
Scientific Research Applications
Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Diethyl-4-methylbenzylphosphonate
- 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
Uniqueness
Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H25N2O5P |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[4-diethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C18H25N2O5P/c1-4-23-26(21,24-5-2)17-18(20-10-12-22-13-11-20)25-16(19-17)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3 |
InChI Key |
BUEOWLTXHALQIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)N3CCOCC3)OCC |
Origin of Product |
United States |
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